2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional functional groups that contribute to its unique chemical properties
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
This compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cellular processes that depend on the activity of this protein .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects several biochemical pathways. These pathways are primarily involved in cellular growth and survival . The downstream effects of this inhibition can lead to the suppression of cancer cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of c-Met kinase activity . This leads to a disruption in the normal functioning of the kinase, which can result in the suppression of cancer cell proliferation .
Preparation Methods
The synthesis of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorinated aromatic compound reacts with the triazolopyridazine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a thiol compound under suitable conditions.
Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions, where the intermediate reacts with an acylating agent such as acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tumor agent, with studies indicating its efficacy against various cancer cell lines.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the mechanisms of action of triazolopyridazine derivatives and their interactions with biological targets.
Comparison with Similar Compounds
Similar compounds to 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide include other triazolopyridazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring system but differ in the fused ring structure and substituents.
Imidazo[1,2-a]pyridines:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-2-8-16(9-3-13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKMLNRMVLIDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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